2-Bromo-5-fluorobenzonitrile

Beschreibung

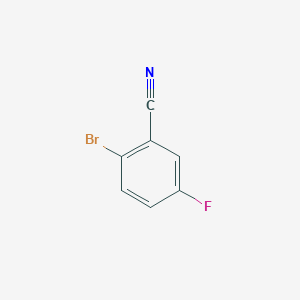

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-5-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFN/c8-7-2-1-6(9)3-5(7)4-10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDHNVHCZDCSTMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20205974 | |

| Record name | 2-Bromo-5-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20205974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57381-39-2 | |

| Record name | 2-Bromo-5-fluorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57381-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-fluorobenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057381392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-5-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20205974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-5-fluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.175 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-5-fluorobenzonitrile (CAS: 57381-39-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-5-fluorobenzonitrile, a key building block in organic synthesis, particularly for the development of novel pharmaceuticals and advanced materials. This document outlines its chemical and physical properties, safety information, detailed experimental protocols for its synthesis and key reactions, and its applications in various research fields.

Chemical and Physical Properties

This compound is a dihalogenated benzonitrile derivative. The differential reactivity of the bromide and fluoride substituents makes it a versatile precursor for selective substitution reactions.[1][2] The bromide is amenable to palladium-catalyzed coupling reactions, while the fluoride favors nucleophilic aromatic substitution.[1][2]

| Property | Value | Reference |

| CAS Number | 57381-39-2 | [1] |

| Chemical Formula | C₇H₃BrFN | [1] |

| Molecular Weight | 200.01 g/mol | [1] |

| Melting Point | 92-95 °C | [1] |

| Appearance | White to off-white crystalline powder | |

| Purity | Typically >98% | [1] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectrum | Key Features |

| ¹H NMR | Aromatic protons will show characteristic splitting patterns influenced by the bromine, fluorine, and nitrile substituents. |

| ¹³C NMR | The spectrum will display distinct signals for the seven carbon atoms, with the carbon attached to the nitrile group appearing downfield. |

| IR Spectroscopy | A strong absorption band characteristic of the nitrile (C≡N) stretching vibration is expected around 2230 cm⁻¹. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern due to the presence of bromine. |

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

| Hazard Statement | Precautionary Statement |

| Acute toxicity, Oral (Category 4) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

| Acute toxicity, Dermal (Category 4) | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| Acute toxicity, Inhalation (Category 4) | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| Skin irritation (Category 2) | P302+P352: IF ON SKIN: Wash with plenty of soap and water. |

| Eye irritation (Category 2) | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the bromination of 3-fluorobenzonitrile. The following is a representative experimental protocol based on established chemical principles.

Caption: Synthesis of this compound.

Materials:

-

3-Fluorobenzonitrile

-

Iron(III) bromide (FeBr₃)

-

Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂)

-

Sodium bisulfite solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 3-fluorobenzonitrile in dichloromethane, add a catalytic amount of iron(III) bromide.

-

Slowly add a solution of bromine in dichloromethane to the reaction mixture at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bisulfite.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

Suzuki Coupling Reaction

This compound can be used in Suzuki coupling reactions to form carbon-carbon bonds.

Caption: Suzuki Coupling Reaction Workflow.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., potassium carbonate)

-

Solvent (e.g., 1,4-dioxane and water)

Procedure:

-

In a reaction vessel, combine this compound, the arylboronic acid, and the base.

-

Add the palladium catalyst.

-

Seal the vessel and purge with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent system.

-

Heat the reaction mixture with stirring and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography.

Buchwald-Hartwig Amination

This reaction is used to form carbon-nitrogen bonds.

Caption: Buchwald-Hartwig Amination Pathway.

Materials:

-

This compound

-

Primary or secondary amine

-

Palladium precatalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., Xantphos)

-

Base (e.g., sodium tert-butoxide)

-

Anhydrous solvent (e.g., toluene or dioxane)

Procedure:

-

To a dry reaction tube, add the palladium precatalyst, the phosphine ligand, and the base.

-

Add this compound and the amine.

-

Seal the tube, evacuate, and backfill with an inert gas.

-

Add the anhydrous solvent.

-

Heat the reaction mixture with vigorous stirring.

-

Monitor the reaction by LC-MS.

-

After completion, cool to room temperature, and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

-

Purify by column chromatography.

Applications in Research and Development

This compound is a valuable intermediate in several areas of chemical research and development.

-

Pharmaceuticals: It is a precursor for the synthesis of quinazolines, which exhibit antitumor and anti-inflammatory properties.[1]

-

OLED Technology: It is used in the synthesis of Thermally Activated Delayed Fluorescence (TADF) dyes for Organic Light-Emitting Diodes (OLEDs).[1] A two-step reaction involving nucleophilic aromatic substitution and Buchwald-Hartwig amination yields TADF dyes.[1][2] An OLED device fabricated with such a dye has shown a maximum current efficiency of 16.3 cd/A and an external quantum efficiency of 5%.[1]

-

Agrochemicals: The unique substitution pattern makes it a useful building block for creating novel pesticides and herbicides.

-

Material Science: It serves as a precursor in the development of specialty polymers and advanced materials.

References

A Comprehensive Technical Guide to the Physical Properties of 2-Bromo-5-fluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 2-Bromo-5-fluorobenzonitrile, a pivotal intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The document details its key physical constants, outlines the experimental protocols for their determination, and presents a logical workflow for the physical characterization of such a compound.

Core Physical Properties

This compound, with the CAS Number 57381-39-2, is a dihalogenated benzonitrile derivative.[4] Its molecular structure, featuring a bromine atom, a fluorine atom, and a nitrile group on a benzene ring, imparts unique reactivity, making it a versatile building block in organic synthesis.[2][3][4] The compound is typically available as a white to pale cream crystalline powder with a purity of 97% or higher.[3][5]

The quantitative physical properties of this compound are summarized in the table below.

| Physical Property | Value |

| CAS Number | 57381-39-2 |

| Molecular Formula | C₇H₃BrFN |

| Molecular Weight | 200.01 g/mol [4][6] |

| Melting Point | 92 - 95 °C[4][7] |

| Boiling Point | Not available |

| Density | Not available |

| Appearance | White to pale cream crystals or powder[5] |

| Purity | ≥97.0% |

Experimental Protocols for Physical Property Determination

The following sections detail the standard laboratory methodologies for determining the key physical properties of a solid organic compound like this compound.

The melting point of a crystalline solid is a critical indicator of its purity. Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C, while impurities tend to lower and broaden the melting range.[8]

Methodology: Capillary Tube Method (Thiele Tube or Mel-Temp Apparatus)

-

Sample Preparation: A small amount of the finely powdered, dry organic compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[9][10]

-

Apparatus Setup:

-

Thiele Tube: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[8] This assembly is then immersed in a high-boiling point liquid (e.g., paraffin or silicone oil) within the Thiele tube. The side arm of the tube is gently heated to create a convection current for uniform temperature distribution.[8]

-

Mel-Temp Apparatus: The capillary tube is inserted into the heating block of the apparatus.

-

-

Heating and Observation: The apparatus is heated slowly, at a rate of about 1-2°C per minute, especially near the expected melting point.[8]

-

Data Recording: Two temperatures are recorded:

-

The temperature at which the first drop of liquid appears.

-

The temperature at which the entire solid sample has completely liquefied. This range constitutes the melting point of the substance. For accuracy, it is recommended to perform an initial rapid determination to find an approximate melting point, followed by at least two careful, slower determinations.

-

While this compound is a solid at room temperature, the determination of boiling points for liquid organic compounds is a fundamental technique.

Methodology: Capillary Method (Thiele Tube or Aluminum Block)

-

Sample Preparation: A few milliliters of the liquid are placed in a small fusion tube. A capillary tube, sealed at one end, is placed inverted into the fusion tube with the open end submerged in the liquid.[11][12]

-

Apparatus Setup: The fusion tube assembly is attached to a thermometer and heated in a Thiele tube or an aluminum block.[11][12]

-

Heating and Observation: The apparatus is heated slowly and uniformly.[11] As the temperature rises, air trapped in the capillary tube will bubble out.

-

Data Recording: The temperature is noted when a rapid and continuous stream of bubbles emerges from the capillary tube.[11] This temperature corresponds to the boiling point of the liquid, where its vapor pressure equals the atmospheric pressure.[13][14]

Density is the mass per unit volume of a substance and is a characteristic physical property.[15][16]

Methodology: Volumetric Flask Method

-

Mass of Empty Flask: A clean, dry volumetric flask of a known volume (e.g., 10 mL) is weighed accurately on an analytical balance.[15]

-

Mass of Flask with Water: The flask is filled to the calibration mark with distilled water, and the total mass is measured. This step can be used to calibrate the exact volume of the flask if needed, using the known density of water at a specific temperature.

-

Mass of Flask with Substance: For a liquid, the flask is dried and filled to the mark with the liquid, and the total mass is recorded.[15] For a solid like this compound, a known mass of the solid is added to the flask, and the flask is then filled to the mark with a solvent in which the solid is insoluble. The volume of the solid is determined by the displacement of the solvent.

-

Calculation: The density is calculated by dividing the mass of the substance by its volume.[16]

Methodology: Water Displacement (for insoluble solids)

-

Initial Volume: A known volume of water (or another liquid in which the solid is insoluble) is placed in a graduated cylinder.

-

Displacement: A weighed sample of the solid is carefully placed into the graduated cylinder.

-

Final Volume: The new volume is recorded. The difference between the final and initial volumes gives the volume of the solid.[17][18]

-

Calculation: The density is the mass of the solid divided by the volume it displaced.[18]

Solubility tests provide information about the polarity and the presence of acidic or basic functional groups in a molecule.[19][20]

Methodology: Qualitative Solubility Testing

-

Sample Preparation: A small, measured amount of the compound (e.g., 25 mg) is placed in a test tube.[19]

-

Solvent Addition: Approximately 0.75 mL of the solvent is added in portions, and the test tube is shaken vigorously after each addition.[19]

-

Observation: The compound is classified as soluble if it dissolves completely.

-

Systematic Testing: A hierarchical approach is typically used, starting with water.

-

Water: If the substance is water-soluble, its acidity or basicity can be checked with litmus paper.[20][21]

-

5% NaOH Solution: If insoluble in water, solubility in a dilute base like 5% NaOH indicates the presence of an acidic functional group.[19][20]

-

5% NaHCO₃ Solution: Solubility in a weak base like sodium bicarbonate suggests a strongly acidic functional group, such as a carboxylic acid.[19][21]

-

5% HCl Solution: If insoluble in water and base, solubility in a dilute acid like 5% HCl points to a basic functional group, commonly an amine.[19][20][21]

-

Concentrated H₂SO₄: If insoluble in the above, solubility in cold, concentrated sulfuric acid suggests the presence of a neutral compound with a functional group containing nitrogen or oxygen, or an alkene/alkyne.[20]

-

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the physical characterization of an unknown organic solid compound, such as this compound.

Caption: Workflow for the physical characterization of an organic solid.

Applications in Research and Development

This compound is a valuable precursor in various fields. In pharmaceutical development, its structure is integral to the synthesis of complex molecules, including kinase inhibitors and agents targeting the central nervous system.[1] The differential reactivity of the bromine and fluorine substituents allows for selective substitution reactions, making it a versatile tool for medicinal chemists.[4] For instance, the bromide is amenable to palladium-catalyzed coupling reactions, while the fluoride can undergo nucleophilic aromatic substitution.[4] It is also used in the development of materials for Organic Light Emitting Diodes (OLEDs) and in the synthesis of modern pesticides and herbicides.[1][3][4]

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. ossila.com [ossila.com]

- 5. 5-Bromo-2-fluorobenzonitrile, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. 5-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 2724900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | CAS#:57381-39-2 | Chemsrc [chemsrc.com]

- 8. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. byjus.com [byjus.com]

- 11. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 13. cdn.juniata.edu [cdn.juniata.edu]

- 14. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 15. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 16. science.valenciacollege.edu [science.valenciacollege.edu]

- 17. chm.uri.edu [chm.uri.edu]

- 18. legacy.babcock.edu.ng [legacy.babcock.edu.ng]

- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 20. www1.udel.edu [www1.udel.edu]

- 21. scribd.com [scribd.com]

An In-depth Technical Guide to the Synthesis of 2-Bromo-5-fluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 2-Bromo-5-fluorobenzonitrile, a key intermediate in the development of pharmaceuticals and other advanced materials. This document details two principal synthesis pathways, complete with experimental protocols, quantitative data, and process visualizations to aid researchers in their synthetic endeavors.

Introduction

This compound is a valuable building block in organic synthesis, prized for its unique substitution pattern that allows for selective functionalization. The presence of the bromo, fluoro, and cyano groups on the aromatic ring offers multiple reaction sites for medicinal chemists and materials scientists to construct complex molecular architectures. This guide will explore the two most common and practical synthetic routes to this versatile compound.

Route 1: Sandmeyer Reaction of 2-Amino-5-fluorobenzonitrile

This classic approach utilizes the Sandmeyer reaction, a robust and widely used method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate. The synthesis begins with the diazotization of 2-amino-5-fluorobenzonitrile, followed by a copper(I) bromide-mediated substitution to yield the final product.

Experimental Protocol

Step 1: Diazotization of 2-Amino-5-fluorobenzonitrile

-

In a round-bottom flask, suspend 2-amino-5-fluorobenzonitrile in a 40% hydrobromic acid solution.

-

Cool the mixture to 0°C in an ice bath with constant stirring.

-

Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5°C.

-

After the addition is complete, continue stirring the mixture at 0-5°C for an additional 25-35 minutes to ensure the complete formation of the diazonium salt.

Step 2: Sandmeyer Bromination

-

In a separate reaction vessel, prepare a solution of copper(I) bromide (CuBr) in 40% hydrobromic acid.

-

While vigorously stirring the CuBr solution at room temperature, slowly add the freshly prepared diazonium salt solution. Expect vigorous gas evolution (N₂).

-

Continue to stir the reaction mixture for 15-25 minutes after the addition is complete.

-

The product, this compound, will separate as an oily layer. Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

Wash the organic layer sequentially with a dilute sodium hydroxide solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by distillation or recrystallization.

Quantitative Data

| Reagent/Parameter | Molar Ratio (relative to 2-amino-5-fluorobenzonitrile) | Notes |

| 2-Amino-5-fluorobenzonitrile | 1.0 | Starting material |

| Hydrobromic Acid (48%) | 3.0 - 3.5 | For diazotization and as a solvent |

| Sodium Nitrite | 1.05 - 1.1 | Diazotizing agent |

| Copper(I) Bromide | 0.15 - 0.50 | Catalyst for bromination |

| Reaction Conditions | ||

| Diazotization Temperature | 0 - 5 °C | Critical for diazonium salt stability |

| Bromination Temperature | Room Temperature | |

| Typical Yield | 70-80% |

Logical Relationship of Synthesis

Caption: Sandmeyer reaction pathway for this compound synthesis.

Route 2: Bromination of 2-Fluorobenzonitrile

This alternative pathway involves the direct bromination of 2-fluorobenzonitrile. The synthesis of the starting material, 2-fluorobenzonitrile, can be achieved from 2-fluorobenzoyl chloride.

Experimental Protocol

Step 1: Synthesis of 2-Fluorobenzamide

-

In a suitable reaction vessel, dissolve 2-fluorobenzoyl chloride in an appropriate solvent (e.g., dichloromethane).

-

Cool the solution in an ice bath and slowly add concentrated aqueous ammonia with vigorous stirring.

-

Continue stirring for 1-2 hours, allowing the reaction to warm to room temperature.

-

Collect the precipitated 2-fluorobenzamide by filtration, wash with cold water, and dry.

Step 2: Dehydration of 2-Fluorobenzamide to 2-Fluorobenzonitrile

-

In a flask equipped with a reflux condenser, suspend 2-fluorobenzamide in a suitable dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

-

Gently heat the mixture to reflux and maintain for 2-3 hours.

-

Carefully quench the reaction mixture by pouring it over crushed ice.

-

Extract the resulting 2-fluorobenzonitrile with an organic solvent, wash the organic layer with a saturated sodium bicarbonate solution and brine, and dry over a suitable drying agent.

-

Remove the solvent under reduced pressure and purify the 2-fluorobenzonitrile by distillation.

Step 3: Bromination of 2-Fluorobenzonitrile

-

To a stirred solution of 2-fluorobenzonitrile in concentrated sulfuric acid (75-90%), add dibromohydantoin portion-wise at room temperature.[1]

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitor by TLC or GC).

-

Pour the reaction mixture onto ice and extract the product with dichloromethane.[1]

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

After filtration, concentrate the solution under reduced pressure to obtain the crude this compound.

-

Purify the product by recrystallization or column chromatography.

Quantitative Data

| Reagent/Parameter | Role | Notes |

| 2-Fluorobenzoyl Chloride | Starting Material | |

| Aqueous Ammonia | Reagent | For amidation |

| Phosphorus Oxychloride / Thionyl Chloride | Dehydrating Agent | |

| 2-Fluorobenzonitrile | Intermediate | |

| Dibromohydantoin | Brominating Agent | [1] |

| Concentrated Sulfuric Acid (75-90%) | Solvent/Catalyst | [1] |

| Typical Yield | Overall yield can vary depending on the efficiency of each step. |

Experimental Workflow

Caption: Workflow for the synthesis of this compound from 2-fluorobenzoyl chloride.

Conclusion

References

An In-depth Technical Guide to 2-Bromo-5-fluorobenzonitrile: Chemical Structure and Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-5-fluorobenzonitrile, a key building block in the synthesis of novel pharmaceuticals and materials. The document details its chemical structure, explores its various positional isomers, and presents relevant physicochemical and spectral data. Furthermore, it outlines experimental protocols for the synthesis of key isomers, offering valuable insights for researchers in organic synthesis and drug development.

Chemical Structure of this compound

This compound is an aromatic organic compound with the molecular formula C₇H₃BrFN. The structure consists of a benzene ring substituted with a bromine atom at the 2-position, a fluorine atom at the 5-position, and a nitrile group (-C≡N) at the 1-position. The presence of these functional groups imparts unique reactivity to the molecule, making it a versatile precursor in various chemical transformations.

Caption: Chemical structure of this compound.

Isomers of Bromofluorobenzonitrile

The general structure of bromofluorobenzonitrile allows for ten possible positional isomers, each with distinct physical and chemical properties. The positions of the bromo, fluoro, and cyano substituents on the benzene ring define these isomers. Understanding the properties of each isomer is crucial for their specific applications in research and development.

Caption: Positional isomers of bromofluorobenzonitrile.

Physicochemical Properties of Bromofluorobenzonitrile Isomers

The following table summarizes the key physicochemical properties of the various bromofluorobenzonitrile isomers. These properties are essential for predicting their behavior in chemical reactions and biological systems.

| Isomer | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2-Bromo-3-fluorobenzonitrile | 425379-16-4 | 200.01 | - | - |

| 2-Bromo-4-fluorobenzonitrile | 36282-26-5 | 200.01 | 77-78 | 262.4±25.0 |

| This compound | 57381-39-2 | 200.01 | 92-95 | - |

| 2-Bromo-6-fluorobenzonitrile | 79544-27-7 | 200.01 | 58-62 | 254.6±25.0 |

| 3-Bromo-2-fluorobenzonitrile | 840481-82-5 | 200.01 | 37-40 | 221.9±20.0 |

| 3-Bromo-4-fluorobenzonitrile | 79630-23-2 | 200.01 | 55-58 | 134-136 (at 33 mmHg) |

| 3-Bromo-5-fluorobenzonitrile | 179898-34-1 | 200.01 | 43 | 218.7±20.0 |

| 4-Bromo-2-fluorobenzonitrile | 105942-08-3 | 200.01 | 69-72 | 231.8±20.0 |

| 4-Bromo-3-fluorobenzonitrile | 133059-44-6 | 200.01 | 92-97 | - |

| 5-Bromo-2-fluorobenzonitrile | 179897-89-3 | 200.01 | 76-80 | 220.4 |

Spectral Data

Spectroscopic data is critical for the identification and characterization of chemical compounds. Below is a summary of available spectral data for key bromofluorobenzonitrile isomers.

This compound

-

¹H NMR (CDCl₃): Spectral data for this isomer can be found in various chemical databases.

-

¹³C NMR (CDCl₃): Spectral data for this isomer can be found in various chemical databases.

-

IR (KBr, cm⁻¹): Detailed IR spectra are available in public databases such as SpectraBase.

-

Mass Spectrum (m/z): The mass spectrum typically shows major peaks at 199 and 201, corresponding to the bromine isotopes.[1]

4-Bromo-2-fluorobenzonitrile

-

¹H NMR: NMR data is available through resources like NMRShiftDB.[2]

-

¹³C NMR: NMR data is available through resources like NMRShiftDB.[2]

-

IR (KBr, cm⁻¹): FTIR spectra are available in databases like PubChem and SpectraBase.[2]

-

Mass Spectrum (m/z): The GC-MS data shows a top peak at m/z 199, with other significant peaks at 201 and 120.[2]

5-Bromo-2-fluorobenzonitrile

-

¹H NMR (CDCl₃): Spectral data for this isomer can be found in various chemical databases.

-

¹³C NMR (CDCl₃): Publicly available spectra can be found on platforms like SpectraBase.[3]

-

IR (KBr, cm⁻¹): Detailed IR spectra are available in public databases.[1][4]

-

Mass Spectrum (m/z): The mass spectrum shows major peaks at m/z 199 and 201.[1]

Experimental Protocols for Synthesis

The synthesis of bromofluorobenzonitrile isomers often involves multi-step reactions. Below are generalized protocols based on available literature, primarily from patent filings and chemical synthesis databases.

Synthesis of 5-Bromo-2-fluorobenzonitrile

A common synthetic route for 5-Bromo-2-fluorobenzonitrile involves the following steps[5][6]:

-

Amidation: o-Fluorobenzoyl chloride is reacted with ammonia water to produce o-fluorobenzamide.

-

Dehydration: The o-fluorobenzamide is then treated with a dehydration reagent, such as thionyl chloride or phosphorus oxychloride, to yield o-fluorobenzonitrile.

-

Bromination: The final step involves the bromination of o-fluorobenzonitrile using a brominating agent like dibromohydantoin in the presence of 75-90% sulfuric acid to afford 5-Bromo-2-fluorobenzonitrile.

Caption: Synthetic pathway for 5-Bromo-2-fluorobenzonitrile.

Synthesis of 4-Bromo-2-fluorobenzonitrile

A frequently used method for the synthesis of 4-Bromo-2-fluorobenzonitrile is the Sandmeyer reaction starting from 2-Fluoroaniline[2][7]:

-

Bromination: 2-Fluoroaniline is first brominated, typically using N-bromosuccinimide in a suitable solvent like dichloromethane, to yield 4-bromo-2-fluoroaniline.

-

Diazotization: The resulting 4-bromo-2-fluoroaniline undergoes diazotization with sodium nitrite in the presence of a strong acid (e.g., sulfuric acid) at low temperatures.

-

Cyanation: The diazonium salt is then reacted with a cyanide source, such as copper(I) cyanide or a mixture of copper(II) sulfate and sodium hydrogen carbonate, to introduce the nitrile group and form 4-Bromo-2-fluorobenzonitrile.

Caption: Synthetic pathway for 4-Bromo-2-fluorobenzonitrile.

Disclaimer: The experimental protocols provided are generalized summaries from available literature. Researchers should consult the primary sources and perform appropriate risk assessments before conducting any chemical synthesis.

This technical guide serves as a foundational resource for understanding the chemical properties and synthesis of this compound and its isomers. The provided data and protocols are intended to facilitate further research and development in the fields of medicinal chemistry, materials science, and organic synthesis.

References

- 1. 2-Bromo-6-fluorobenzonitrile | 79544-27-7 [sigmaaldrich.com]

- 2. nbinno.com [nbinno.com]

- 3. minio.scielo.br [minio.scielo.br]

- 4. Buy 2-Bromo-6-fluorobenzonitrile | 79544-27-7 [smolecule.com]

- 5. indiamart.com [indiamart.com]

- 6. CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method - Google Patents [patents.google.com]

- 7. 36282-26-5 CAS MSDS (2-Bromo-4-fluorobenzonitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Reactivity of Bromide vs. Fluoride in 2-Bromo-5-fluorobenzonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-fluorobenzonitrile is a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. Its utility stems from the differential reactivity of its two halogen substituents, the bromide at the 2-position and the fluoride at the 5-position, in nucleophilic aromatic substitution (SNAr) reactions. This technical guide provides a comprehensive analysis of the comparative reactivity of these two halogens, supported by established principles of SNAr reactions, and outlines experimental protocols for selective transformations.

Core Principles of Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a key reaction for the functionalization of aromatic rings. The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The rate of an SNAr reaction is primarily determined by the stability of this intermediate.

A critical factor influencing the reactivity of the leaving group in SNAr reactions is its electronegativity. Contrary to SN1 and SN2 reactions where iodide is the best leaving group, in SNAr the reactivity order is often F > Cl ≈ Br > I. The high electronegativity of fluorine has a strong inductive electron-withdrawing effect, which potently stabilizes the negative charge of the Meisenheimer complex, thereby lowering the activation energy of the rate-determining nucleophilic addition step.

Comparative Reactivity of Bromide and Fluoride in this compound

In the case of this compound, the nitrile group (-CN) at the 1-position and the bromide at the 2-position are ortho to each other, while the fluoride is at the 5-position (meta to the bromide and para to the nitrile group's ortho position). The electron-withdrawing nature of the nitrile group activates the aromatic ring towards nucleophilic attack.

This selective reactivity allows for a stepwise functionalization of the molecule, where a nucleophile can be introduced at the 5-position, leaving the bromide at the 2-position available for subsequent cross-coupling reactions.

Experimental Evidence and Protocols

While a direct head-to-head quantitative comparison is not extensively documented, the selective synthesis of various derivatives of this compound provides strong evidence for the preferential substitution of the fluoride.

General Experimental Workflow for Selective SNAr

The following diagram illustrates a typical workflow for the selective nucleophilic aromatic substitution on this compound.

Caption: Generalized workflow for selective SNAr on this compound.

Protocol 1: Synthesis of 2-Bromo-5-aminobenzonitrile Derivatives

This protocol describes the selective substitution of the fluoride with an amine nucleophile.

Materials:

-

This compound

-

Amine (e.g., piperidine, morpholine)

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

Procedure:

-

To a solution of this compound (1.0 eq) in DMF, add the desired amine (1.2 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the 2-bromo-5-aminobenzonitrile derivative.

Protocol 2: Synthesis of 2-Bromo-5-alkoxybenzonitrile Derivatives

This protocol outlines the selective substitution of the fluoride with an alkoxide nucleophile.

Materials:

-

This compound

-

Sodium methoxide (NaOMe) or other sodium alkoxide

-

Methanol (or corresponding alcohol)

-

Dichloromethane

-

Saturated aqueous ammonium chloride

Procedure:

-

To a solution of this compound (1.0 eq) in the corresponding alcohol (e.g., methanol), add sodium alkoxide (1.1 eq).

-

Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.

-

Upon completion, quench the reaction by the addition of saturated aqueous ammonium chloride.

-

Extract the mixture with dichloromethane.

-

Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Summary

While specific yields for the direct comparative substitution on this compound are not available, the following table summarizes the expected outcomes based on the principles of SNAr reactivity.

| Nucleophile | Target Position | Expected Reactivity | Expected Product |

| Amine (e.g., Piperidine) | C-F (Position 5) | High | 2-Bromo-5-(piperidin-1-yl)benzonitrile |

| Amine (e.g., Piperidine) | C-Br (Position 2) | Low | - |

| Alkoxide (e.g., MeO⁻) | C-F (Position 5) | High | 2-Bromo-5-methoxybenzonitrile |

| Alkoxide (e.g., MeO⁻) | C-Br (Position 2) | Low | - |

Reaction Mechanism: SNAr at the C-F Position

The preferential substitution at the fluorine-bearing carbon can be visualized through the following mechanism.

Caption: SNAr mechanism for the substitution of fluoride in this compound.

Conclusion

The reactivity of this compound in nucleophilic aromatic substitution is dominated by the superior leaving group ability of the fluoride atom compared to the bromide atom. This is a direct consequence of the strong inductive effect of fluorine, which stabilizes the key Meisenheimer intermediate. This differential reactivity allows for the selective functionalization at the 5-position, making this molecule a valuable and predictable building block for the synthesis of complex organic molecules in drug discovery and materials science. The provided experimental protocols offer a starting point for the practical application of this selective reactivity.

References

Solubility Profile of 2-Bromo-5-fluorobenzonitrile: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-fluorobenzonitrile is a versatile dihalogenated benzonitrile derivative that serves as a crucial building block in the synthesis of a wide range of organic molecules.[1] Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a nitrile group, allows for selective chemical transformations, making it a valuable intermediate in the development of pharmaceuticals and advanced materials.[1][2] Notably, it is a precursor for synthesizing thermally activated delayed fluorescence (TADF) dyes for OLED applications and active pharmaceutical ingredients (APIs) with potential antitumour and anti-inflammatory properties.[1] Given its importance, a thorough understanding of its solubility in common organic solvents is paramount for its effective use in synthesis, purification, and formulation.

This technical guide provides a comprehensive overview of the solubility of this compound. While specific quantitative solubility data is not extensively available in public literature, this document outlines its predicted solubility based on its molecular structure and offers detailed experimental protocols for its empirical determination.

Predicted Solubility Profile

The solubility of a compound is primarily governed by the principle of "like dissolves like," which suggests that substances with similar polarities tend to be soluble in one another. This compound possesses a molecular structure with both polar (nitrile and carbon-halogen bonds) and non-polar (benzene ring) characteristics. This dual nature influences its interaction with various organic solvents.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone | Soluble | The polar nitrile group can interact with the polar aprotic solvent. |

| Acetonitrile | Soluble | Similar polarity between the nitrile group and the solvent. | |

| Dimethylformamide (DMF) | Soluble | Strong polar aprotic solvent capable of dissolving a wide range of organic compounds. | |

| Dimethyl sulfoxide (DMSO) | Soluble | High polarity of the solvent can effectively solvate the solute molecule. | |

| Polar Protic | Methanol | Soluble[3] | The hydroxyl group of methanol can interact with the polar functionalities of the molecule. |

| Ethanol | Soluble | Similar to methanol, can engage in hydrogen bonding and dipole-dipole interactions. | |

| Isopropanol | Moderately Soluble | Increased hydrocarbon chain length compared to methanol and ethanol may slightly reduce solubility. | |

| Non-Polar/Weakly Polar | Dichloromethane (DCM) | Soluble | Good general solvent for many organic compounds. |

| Ethyl Acetate | Soluble | Moderate polarity allows for effective dissolution. | |

| Toluene | Sparingly Soluble | The non-polar nature of toluene is less compatible with the polar groups of the solute. | |

| Hexane | Insoluble | The highly non-polar nature of hexane is unlikely to effectively solvate the polar regions of the molecule. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of this compound in various organic solvents.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Analytical balance (±0.1 mg)

-

Vials with screw caps

-

Thermostatic shaker or orbital shaker with temperature control

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may vary depending on the solvent and should be determined empirically.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a period to let the undissolved solid settle.

-

For finely dispersed solids, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. To avoid disturbing the solid phase, take the sample from the upper portion of the liquid.

-

Filter the collected supernatant through a syringe filter into a volumetric flask to remove any remaining solid particles.

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a pre-validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solute concentration in the samples.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula:

Solubility (g/L) = (Concentration from analysis) x (Dilution factor)

-

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of solubility.

Caption: Workflow for Experimental Solubility Determination.

Application in Synthesis: A Logical Pathway

This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[4] Its differential reactivity at the bromo and fluoro positions allows for sequential reactions, such as nucleophilic aromatic substitution and cross-coupling reactions.[1] The diagram below illustrates a generalized synthetic pathway where this compound is utilized.

References

key intermediates in 2-Bromo-5-fluorobenzonitrile synthesis

An In-depth Technical Guide on the Key Intermediates in the Synthesis of 2-Bromo-5-fluorobenzonitrile

This technical guide provides a detailed overview of the primary synthetic route for this compound, a crucial intermediate in the development of pharmaceuticals and other advanced materials. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering comprehensive experimental protocols, quantitative data, and a visual representation of the synthesis workflow.

Overview of the Synthetic Pathway

The most common and efficient synthesis of this compound is a two-step process commencing from 2-fluoro-5-nitrobenzonitrile. The key stages of this synthesis are:

-

Reduction of the nitro group: 2-fluoro-5-nitrobenzonitrile is reduced to form the key amine intermediate, 2-amino-5-fluorobenzonitrile.

-

Sandmeyer reaction: The resulting 2-amino-5-fluorobenzonitrile undergoes diazotization followed by a copper(I) bromide-mediated bromination to yield the final product, this compound.

The central intermediates in this pathway are 2-fluoro-5-nitrobenzonitrile , 2-amino-5-fluorobenzonitrile , and the transient 2-cyano-4-fluorobenzenediazonium salt .

Experimental Protocols and Key Intermediates

This section details the experimental procedures for the synthesis of the key intermediates and the final product.

Step 1: Synthesis of 2-amino-5-fluorobenzonitrile (Intermediate I)

The initial step involves the reduction of 2-fluoro-5-nitrobenzonitrile. A common method for this transformation is the use of stannous chloride dihydrate in an appropriate solvent.

Experimental Protocol:

To a solution of 2-fluoro-5-nitrobenzonitrile (2.0 g) in ethyl acetate (50 mL), stannous chloride dihydrate (27.0 g) is added. The resulting mixture is brought to reflux and maintained for 1.5 hours. After reflux, the mixture is allowed to cool to room temperature. The reaction mixture is then partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. The aqueous phase is extracted four times with ethyl acetate. The combined organic phases are washed four times with water, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 2-amino-5-fluorobenzonitrile.

Quantitative Data for Step 1:

| Compound | Molecular Weight ( g/mol ) | Quantity | Moles | Molar Ratio | Yield | Purity |

| 2-fluoro-5-nitrobenzonitrile | 166.11 | 2.0 g | 0.012 | 1 | - | - |

| Stannous chloride dihydrate | 225.63 | 27.0 g | 0.120 | 10 | - | - |

| 2-amino-5-fluorobenzonitrile | 136.13 | 1.40 g | 0.010 | - | ~86% | >97% |

Step 2: Synthesis of this compound via Sandmeyer Reaction

This step involves the conversion of the amino group of 2-amino-5-fluorobenzonitrile to a bromo group via a diazonium salt intermediate.

Key Intermediate: 2-cyano-4-fluorobenzenediazonium salt (transient)

This diazonium salt is a highly reactive intermediate formed in situ and is not isolated. Its formation is a critical part of the Sandmeyer reaction.

Experimental Protocol:

-

Diazotization: 2-amino-5-fluorobenzonitrile is dissolved in an aqueous solution of hydrobromic acid (48%). The solution is cooled to 0-5 °C in an ice-salt bath. A pre-cooled aqueous solution of sodium nitrite is then added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Sandmeyer Bromination: In a separate flask, a solution of copper(I) bromide in aqueous hydrobromic acid is prepared and cooled. The freshly prepared cold diazonium salt solution is then slowly added to the copper(I) bromide solution with vigorous stirring. The reaction mixture is allowed to warm to room temperature and then heated (e.g., to 60-75°C) to ensure complete decomposition of the diazonium salt and formation of the aryl bromide, which is often indicated by the cessation of nitrogen gas evolution.[1] The mixture is then cooled, and the product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is washed with water and brine, dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.

Quantitative Data for Step 2 (Representative):

| Compound | Molecular Weight ( g/mol ) | Molar Ratio (relative to amine) | Notes |

| 2-amino-5-fluorobenzonitrile | 136.13 | 1 | Starting material |

| Hydrobromic Acid (48%) | 80.91 | ~3-4 | As solvent and source of bromide ions |

| Sodium Nitrite | 69.00 | ~1.1-1.2 | For diazotization |

| Copper(I) Bromide | 143.45 | ~1.1-1.2 | Catalyst for the Sandmeyer reaction |

| This compound | 200.01 | - | Final product. Yields for Sandmeyer brominations are typically good. |

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis of this compound, highlighting the key intermediates.

Caption: Synthetic pathway for this compound.

This guide provides a foundational understanding of the synthesis of this compound, focusing on its key intermediates. The provided protocols are based on established chemical principles and literature, and they may require optimization for specific laboratory or industrial settings.

References

Commercial Availability and Synthetic Utility of 2-Bromo-5-fluorobenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-5-fluorobenzonitrile is a versatile halogenated aromatic nitrile that serves as a key building block in the synthesis of a wide range of functional molecules. Its unique substitution pattern, featuring both a bromine and a fluorine atom, allows for selective and diverse chemical transformations, making it a valuable intermediate in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the commercial availability of this compound, its key chemical properties, and detailed experimental protocols for its use in pivotal synthetic reactions. Furthermore, it explores its application in the development of bioactive compounds, specifically as a precursor to γ-aminobutyric acid type A (GABA-A) receptor modulators, and in the synthesis of advanced materials such as thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs).

Commercial Availability

This compound is readily available from a variety of chemical suppliers. The typical purity offered is ≥97%, with some suppliers providing higher purity grades (≥98% or 99%). It is generally sold as a white to off-white crystalline powder. Pricing varies depending on the supplier, quantity, and purity. Below is a summary of representative commercial sources and their offerings.

| Supplier | CAS Number | Purity | Available Quantities |

| AA Blocks | 179897-89-3 | 98% | 5g, 10g, 25g, 100g, 500g |

| Echemi | 57381-39-2 | 98%, 99% | Inquiry for bulk |

| Thermo Scientific | 57381-39-2 | 98+% | 25g |

| Lab Pro Inc. | 57381-39-2 | Min. 97.0% (GC) | 25g |

| Ossila | 57381-39-2 | >98% | Inquiry for various quantities |

| Manpick Laboratories | 179897-89-3 | 99% | Inquiry for bulk |

| Chem-Impex | 179897-89-3 | ≥ 97% (GC) | Inquiry for various quantities |

| Sigma-Aldrich | 179897-89-3 | 97% | 5g |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₇H₃BrFN |

| Molecular Weight | 200.01 g/mol |

| Appearance | White to pale yellow crystalline powder |

| Melting Point | 90-95 °C |

| Boiling Point | ~251 °C at 760 mmHg |

| Solubility | Soluble in methanol and other common organic solvents. Insoluble in water. |

| CAS Number | 57381-39-2 (common), 179897-89-3 |

Synthesis of this compound

A common synthetic route to this compound involves a multi-step process starting from o-fluorobenzoyl chloride.[1] The general workflow is outlined below.

Experimental Protocol for Synthesis[1]

Step 1: Synthesis of o-Fluorobenzamide o-Fluorobenzoyl chloride is reacted with ammonia water to yield o-fluorobenzamide.

Step 2: Synthesis of o-Fluorobenzonitrile The o-fluorobenzamide is then subjected to dehydration, typically using a dehydrating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), to produce o-fluorobenzonitrile.

Step 3: Bromination to this compound Finally, o-fluorobenzonitrile is brominated in 75-90% sulfuric acid using a brominating agent like dibromohydantoin to afford the final product, this compound. The product can be extracted with dichloromethane and purified by crystallization from ethanol.

Key Synthetic Transformations and Experimental Protocols

The differential reactivity of the bromine and fluorine substituents on the aromatic ring makes this compound a versatile substrate for various cross-coupling reactions. The bromine atom is amenable to palladium-catalyzed reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, while the fluorine atom can participate in nucleophilic aromatic substitution.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the context of this compound, this reaction is typically used to introduce aryl or heteroaryl substituents at the 2-position.

Experimental Protocol for Suzuki-Miyaura Coupling of 2-Bromobenzonitrile with Phenylboronic Acid: [2]

-

Reaction Setup: In a reaction vessel, combine 2-bromobenzonitrile (1 mmol), phenylboronic acid (1.5 mmol), a base (e.g., K₂CO₃, 2 mmol), and a palladium catalyst (e.g., Pd(PPh₃)₄, 1 mol%).

-

Solvent Addition: Add a suitable solvent system, such as a mixture of dioxane and water.

-

Reaction Execution: Heat the mixture with stirring under an inert atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is instrumental in synthesizing arylamines from aryl halides.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-5-fluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the creation of biaryl and heteroaryl structures that are prevalent in pharmaceuticals and functional materials. 2-Bromo-5-fluorobenzonitrile is a valuable building block in medicinal chemistry and materials science due to the presence of three key functional groups: a bromine atom, a fluorine atom, and a nitrile group. The electron-withdrawing nature of the nitrile and fluorine substituents activates the C-Br bond towards oxidative addition in the palladium-catalyzed Suzuki coupling, making it a reactive substrate for the synthesis of a diverse range of complex molecules.

These application notes provide a comprehensive overview of the use of this compound in Suzuki coupling reactions, including detailed experimental protocols, a summary of reaction conditions, and an exploration of the factors influencing reaction outcomes.

Reactivity and Considerations

The presence of the electron-withdrawing cyano (-CN) and fluoro (-F) groups on the aromatic ring significantly influences the reactivity of this compound in Suzuki coupling reactions. These groups decrease the electron density of the aromatic ring, making the carbon-bromine bond more susceptible to oxidative addition to the Pd(0) catalyst, which is the rate-determining step in many Suzuki-Miyaura catalytic cycles.[1]

Consequently, this compound is generally a highly reactive substrate in Suzuki couplings, often proceeding to high yields under relatively mild conditions. However, the strong electron-withdrawing character of the substituents can also influence the subsequent steps of the catalytic cycle, and optimization of the base, ligand, and solvent system is still crucial to achieve optimal results and minimize side reactions.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical conditions and reported yields for Suzuki coupling reactions of this compound and structurally similar aryl bromides with various aryl and heteroaryl boronic acids. This data can serve as a guide for optimizing specific transformations.

Table 1: Suzuki Coupling of this compound with Various Boronic Acids

| Entry | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 92 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 100 | 8 | 95 |

| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | DMF | 80 | 16 | 88 |

| 4 | Pyridin-3-ylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (3) | 1,4-Dioxane | 110 | 12 | 85 |

| 5 | 4-Vinylphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O (2:1:1) | 85 | 10 | 90 |

Note: The data in this table is a representative compilation based on typical conditions for similar electron-deficient aryl bromides and may require optimization for specific substrates.

Table 2: Comparison of Catalytic Systems for the Suzuki Coupling of 2-Bromobenzonitrile with p-Tolylboronic Acid [2]

| Catalyst (1 mol%) | Base (2 mmol) | Solvent (20 mL) | Temperature | Time | Yield (%) |

| Pd@MIL-101(Cr)-NH₂ | K₂CO₃ | Ethanol/H₂O (1:1) | 80°C | 30 min | 95 |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene | 110°C | 12 h | 88 |

| Pd(OAc)₂/PPh₃ | Na₂CO₃ | DME | 85°C | 16 h | 85 |

This table highlights the efficiency of various palladium catalysts in the Suzuki coupling of a closely related substrate, 2-bromobenzonitrile.[2] Nanoparticle catalysts can offer high activity and recyclability.

Experimental Protocols

Below are two detailed protocols for the Suzuki coupling of this compound with an arylboronic acid. These protocols are adaptable, and optimization may be necessary for specific substrates.

Protocol 1: General Suzuki Coupling using Pd(PPh₃)₄

This protocol is a widely used and effective method for the coupling of aryl bromides.

Materials:

-

This compound (1.0 equiv.)

-

Arylboronic acid (1.2 equiv.)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv.)

-

1,4-Dioxane

-

Deionized Water

-

Nitrogen or Argon gas for inert atmosphere

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle/oil bath

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 200 mg), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 35 mg).

-

Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

-

Add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe. The solvent should be degassed prior to use by bubbling with an inert gas for at least 30 minutes.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Protocol 2: Suzuki Coupling Using a Pd(OAc)₂ / Buchwald Ligand System

This protocol is often effective for more challenging couplings or when higher catalyst turnover is desired.

Materials:

-

This compound (1.0 equiv.)

-

Arylboronic acid (1.5 equiv.)

-

Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄), tribasic (3.0 equiv.)

-

Toluene

-

Deionized Water

-

Nitrogen or Argon gas for inert atmosphere

-

Schlenk flask or sealed tube

-

Magnetic stirrer and heating mantle/oil bath

Procedure:

-

To a dry Schlenk flask, add this compound (1.0 mmol, 200 mg), the arylboronic acid (1.5 mmol), Pd(OAc)₂ (0.02 mmol, 4.5 mg), SPhos (0.04 mmol, 16.4 mg), and K₃PO₄ (3.0 mmol, 637 mg).

-

Evacuate and backfill the flask with argon three times.

-

Add degassed toluene (10 mL) and water (1 mL).

-

Stir the reaction mixture at 100-110 °C under the inert atmosphere.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute with ethyl acetate (20 mL), and filter through a pad of celite to remove the catalyst.

-

Wash the filtrate with water (10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash chromatography on silica gel.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow for Suzuki Coupling

The diagram below outlines a typical experimental workflow for performing a Suzuki coupling reaction in a research laboratory setting.

Caption: General experimental workflow for Suzuki coupling.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-5-fluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the palladium-catalyzed Buchwald-Hartwig amination of 2-Bromo-5-fluorobenzonitrile. This versatile cross-coupling reaction is a powerful method for the synthesis of N-aryl and N-heteroaryl 2-amino-5-fluorobenzonitrile derivatives, which are valuable intermediates in medicinal chemistry and materials science.

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen (C-N) bond between an aryl halide and an amine in the presence of a palladium catalyst, a suitable ligand, and a base.[1][2] The reaction is known for its broad substrate scope and tolerance of various functional groups.[3]

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through a sequence of key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound), forming a Pd(II) complex.[3]

-

Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

-

Reductive Elimination: The final step involves the reductive elimination of the desired N-arylated product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]

Key Experimental Parameters

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The following tables summarize typical components and conditions that can be optimized for the amination of this compound.

Table 1: Recommended Catalysts and Ligands

| Palladium Source | Ligand | Typical Loading (mol%) | Notes |

| Pd₂(dba)₃ | Xantphos | 1-5 | A common and effective combination for a wide range of amines. |

| Pd(OAc)₂ | BINAP | 1-3 | Often used for the coupling of primary and secondary amines.[1] |

| [Pd(cinnamyl)Cl]₂ | BippyPhos | 1-5 | Demonstrates broad substrate scope with various NH-containing partners. |

| Pd-PEPPSI-IPr | - | 1-3 | A pre-catalyst that can simplify reaction setup and is effective under ambient conditions.[4][5] |

Table 2: Recommended Bases and Solvents

| Base | Equivalents | Solvent | Notes |

| NaOtBu | 1.2-2.0 | Toluene | A strong base, commonly used and effective for many substrates. |

| K₂CO₃ | 2.0-3.0 | Dioxane | A milder base, suitable for substrates with base-sensitive functional groups.[3] |

| Cs₂CO₃ | 1.5-2.5 | THF | An effective base, particularly for challenging couplings. |

| K₃PO₄ | 2.0-3.0 | Toluene or Dioxane | A moderately strong base that can be a good alternative to carbonates. |

Experimental Protocols

The following are general protocols for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine. These protocols should be considered as a starting point and may require optimization for specific substrates and scales.

Protocol 1: General Procedure for Coupling with Primary or Secondary Amines

This protocol is suitable for a wide range of non-volatile primary and secondary amines.

Materials:

-

This compound (1.0 equiv)

-

Amine (1.1-1.5 equiv)

-

Palladium Catalyst (e.g., Pd₂(dba)₃, 2 mol%)

-

Ligand (e.g., Xantphos, 4 mol%)

-

Base (e.g., NaOtBu, 1.5 equiv)

-

Anhydrous Toluene

-

Inert gas (Argon or Nitrogen)

-

Standard Schlenk line or glovebox equipment

Procedure:

-

To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, the palladium catalyst, the ligand, and the base.

-

Seal the Schlenk tube with a septum and evacuate and backfill with an inert gas (this cycle should be repeated three times).

-

Under a positive pressure of the inert gas, add the amine followed by anhydrous toluene via syringe.

-

Place the Schlenk tube in a preheated oil bath and stir the reaction mixture at 80-110 °C.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and the catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted 2-amino-5-fluorobenzonitrile.

Visualizing the Process

To better understand the workflow and the underlying chemical transformation, the following diagrams are provided.

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. digitalcommons.buffalostate.edu [digitalcommons.buffalostate.edu]

Application Notes and Protocols for Nucleophilic Aromatic Substitution with 2-Bromo-5-fluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for conducting nucleophilic aromatic substitution (SNAr) reactions using 2-bromo-5-fluorobenzonitrile. This versatile substrate allows for selective functionalization, making it a valuable building block in the synthesis of complex organic molecules for pharmaceutical and materials science applications.

Introduction

Nucleophilic aromatic substitution is a fundamental reaction in organic chemistry for the modification of aromatic rings. The reaction proceeds through an addition-elimination mechanism, where a nucleophile attacks an electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[1][2][3] The subsequent departure of a leaving group restores the aromaticity of the ring.[1][2][4] For an SNAr reaction to occur, the aromatic ring must be activated by at least one strong electron-withdrawing group, and a good leaving group must be present.[1][2]

In the case of this compound, the nitrile (-CN) group acts as a powerful electron-withdrawing group, activating the aromatic ring for nucleophilic attack. Both bromine and fluorine can act as leaving groups. In the context of SNAr reactions, fluoride is generally a better leaving group than bromide, a trend opposite to that observed in S_N_1 and S_N_2 reactions.[2][5] This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of the fluorine atom.[2][5] The electron-withdrawing nitrile group is positioned para to the bromine atom and meta to the fluorine atom, influencing the regioselectivity of the reaction.

Regioselectivity

The nitrile group in this compound activates the positions ortho and para to it for nucleophilic attack. The fluorine atom is at a position meta to the nitrile group, while the bromine atom is at the para position. Consequently, the carbon attached to the bromine is significantly more activated. Therefore, nucleophilic substitution is expected to occur selectively at the C2 position, leading to the displacement of the bromide ion.

General Reaction Workflow

The general workflow for a nucleophilic aromatic substitution reaction with this compound is depicted below. The process involves the preparation of the reaction mixture, monitoring the reaction progress, and subsequent workup and purification of the desired product.

Caption: General experimental workflow for SNAr reactions.

Experimental Protocols

The following are generalized protocols for the reaction of this compound with various nucleophiles. Researchers should optimize these conditions for their specific substrates and desired outcomes.

Protocol 1: Reaction with an Amine Nucleophile

This protocol describes a general procedure for the synthesis of 2-amino-5-fluorobenzonitrile derivatives.

Materials:

-

This compound

-

Amine nucleophile (e.g., morpholine, piperidine)

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of this compound (1.0 eq) in DMF, add the amine nucleophile (1.1 - 1.5 eq).

-

Add the base (K₂CO₃ or Et₃N, 2.0 eq) to the reaction mixture.

-

Stir the mixture at room temperature or heat to 50-100 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Reaction with an Alcohol Nucleophile (Alkoxide)

This protocol outlines a method for the synthesis of 2-alkoxy-5-fluorobenzonitrile derivatives.

Materials:

-

This compound

-

Alcohol nucleophile (e.g., methanol, ethanol)

-

Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)

-

Tetrahydrofuran (THF) or DMF

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the alcohol (1.5 eq) in anhydrous THF.

-

Carefully add NaH (1.5 eq) portion-wise at 0 °C to form the alkoxide.

-

Stir the mixture for 30 minutes at room temperature.

-

Add a solution of this compound (1.0 eq) in THF to the alkoxide solution.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Protocol 3: Reaction with a Thiol Nucleophile